Cas no 51542-48-4 (5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide)

5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide 化学的及び物理的性質
名前と識別子
-
- 5-bromomethyl-4,5-dihydro-thiazol-2-ylaminehydrobromide
- 5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide
- 2-amino-5-bromomethyl-2-thiazoline hydrobromide
- 5-(bromomethyl)-4,5-dihydro-1,3-thiazol-2-amine hydrobromide
- CHEMBL3754756
- CS-0331914
- 5-(Bromomethyl)-4,5-dihydrothiazol-2-amine hydrobromide
- BDBM50500774
- 51542-48-4
- 5-Bromomethyl-4
- AKOS015833622
- 5-(bromomethyl)-4,5-dihydro-1,3-thiazol-2-amine;hydrobromide
-
- インチ: 1S/C4H7BrN2S.BrH/c5-1-3-2-7-4(6)8-3;/h3H,1-2H2,(H2,6,7);1H
- InChIKey: XUQZLXHWMASZJH-UHFFFAOYSA-N
- ほほえんだ: BrCC1CN=C(N)S1.Br
計算された属性
- せいみつぶんしりょう: 275.87545g/mol
- どういたいしつりょう: 273.87749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 115
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.7
5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 009933-1g |
5-Bromomethyl-4,5-dihydro-thiazol-2-ylaminehydrobromide |
51542-48-4 | 1g |
6144.0CNY | 2021-07-13 | ||
TRC | B994275-100mg |
5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine Hydrobromide |
51542-48-4 | 100mg |
$ 210.00 | 2022-06-06 | ||
TRC | B994275-10mg |
5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine Hydrobromide |
51542-48-4 | 10mg |
$ 50.00 | 2022-06-06 | ||
A2B Chem LLC | AY10532-1g |
5-Bromomethyl-4 |
51542-48-4 | 1g |
$495.00 | 2024-04-19 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 009933-1g |
5-Bromomethyl-4,5-dihydro-thiazol-2-ylaminehydrobromide |
51542-48-4 | 1g |
6144CNY | 2021-05-07 | ||
TRC | B994275-50mg |
5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine Hydrobromide |
51542-48-4 | 50mg |
$ 135.00 | 2022-06-06 |
5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide 関連文献
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromideに関する追加情報
Comprehensive Overview of 5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide (CAS No. 51542-48-4)
5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide (CAS No. 51542-48-4) is a specialized organic compound with significant applications in pharmaceutical and agrochemical research. This compound, often referred to as a bromomethyl thiazoline derivative, is a key intermediate in the synthesis of bioactive molecules. Its unique structural features, including the thiazole ring and bromomethyl group, make it a versatile building block for drug discovery and development.
The growing interest in heterocyclic compounds like 5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide stems from their potential in addressing modern healthcare challenges. Researchers are increasingly exploring its role in the development of antimicrobial agents and enzyme inhibitors, particularly in the context of antibiotic resistance—a pressing global issue. The compound's thiazoline scaffold is also being investigated for its potential in neuroprotective therapies, aligning with the rising demand for treatments targeting neurodegenerative diseases.
From a synthetic chemistry perspective, CAS No. 51542-48-4 offers valuable reactivity due to its electrophilic bromomethyl group. This feature enables efficient functionalization, making it a preferred choice for structure-activity relationship (SAR) studies. Recent publications highlight its utility in creating covalent inhibitors, a hot topic in drug design due to their enhanced selectivity and prolonged therapeutic effects. The compound's hydrobromide salt form further enhances its stability, a critical factor for industrial-scale applications.
In the agrochemical sector, derivatives of 5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine are gaining attention for their potential as plant growth regulators and eco-friendly pesticides. With sustainable agriculture becoming a priority, researchers are examining how this compound's thiazole core can contribute to developing safer crop protection solutions. Its mechanism of action, possibly involving enzyme modulation in pests, presents an alternative to traditional chemicals with environmental concerns.
Quality control of 51542-48-4 involves rigorous analytical techniques. Advanced methods like HPLC-MS and NMR spectroscopy are employed to ensure purity, especially when used in sensitive applications like bioconjugation or proteomics research. The compound's storage typically requires protection from moisture and light to maintain its chemical integrity, a consideration emphasized in recent supplier guidelines.
Market trends indicate rising demand for high-purity 5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide, driven by pharmaceutical R&D investments. Suppliers now offer customized batch synthesis services to meet diverse research needs, from small-scale discovery projects to pre-clinical development quantities. The compound's patent landscape shows increasing activity, particularly in applications related to kinase inhibition—a dominant theme in cancer drug development.
Environmental and safety assessments of CAS 51542-48-4 follow standard protocols for laboratory chemicals. While not classified as hazardous under normal handling conditions, proper engineering controls are recommended during synthesis or large-scale processing. The scientific community continues to explore green chemistry approaches for its production, reflecting the industry's shift toward sustainable practices.
Future research directions for this compound likely include exploration of its structure-property relationships through computational chemistry methods. The integration of AI-assisted drug design platforms could accelerate the discovery of novel applications, particularly in targeting protein-protein interactions. As the understanding of thiazole pharmacology deepens, 51542-48-4 may emerge as a cornerstone for developing next-generation therapeutic agents.
51542-48-4 (5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide) 関連製品
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